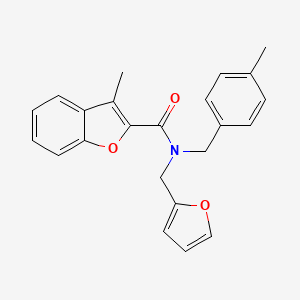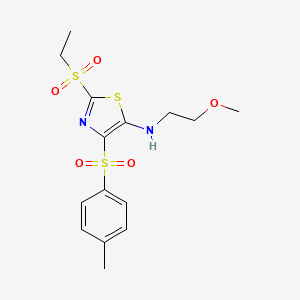
2-(Ethanesulfonyl)-N-(2-methoxyethyl)-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Ethanesulfonyl)-N-(2-methoxyethyl)-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine is a complex organic compound that belongs to the thiazole family. This compound is characterized by the presence of sulfonyl groups, which are known for their electron-withdrawing properties, and a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of these functional groups makes this compound highly reactive and versatile in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethanesulfonyl)-N-(2-methoxyethyl)-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.
Introduction of the Sulfonyl Groups: The sulfonyl groups can be introduced through sulfonation reactions using reagents such as sulfonyl chlorides or sulfonic acids.
N-Alkylation: The N-(2-methoxyethyl) group can be introduced through N-alkylation reactions using alkyl halides or alkyl sulfonates.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize by-products. This could include the use of catalysts, controlled temperatures, and specific solvents to enhance the efficiency of each step in the synthetic route.
Análisis De Reacciones Químicas
Types of Reactions
2-(Ethanesulfonyl)-N-(2-methoxyethyl)-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups to thiols or sulfides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
Aplicaciones Científicas De Investigación
2-(Ethanesulfonyl)-N-(2-methoxyethyl)-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Ethanesulfonyl)-N-(2-methoxyethyl)-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The thiazole ring can also participate in π-π stacking interactions with aromatic residues in proteins, further enhancing its binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Ethanesulfonyl)-N-(2-methoxyethyl)-4-(4-methylphenyl)-1,3-thiazol-5-amine
- 2-(Ethanesulfonyl)-N-(2-methoxyethyl)-4-(4-methylbenzenesulfonyl)-1,3-oxazole-5-amine
Uniqueness
Compared to similar compounds, 2-(Ethanesulfonyl)-N-(2-methoxyethyl)-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine is unique due to the presence of both sulfonyl groups and a thiazole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C15H20N2O5S3 |
|---|---|
Peso molecular |
404.5 g/mol |
Nombre IUPAC |
2-ethylsulfonyl-N-(2-methoxyethyl)-4-(4-methylphenyl)sulfonyl-1,3-thiazol-5-amine |
InChI |
InChI=1S/C15H20N2O5S3/c1-4-24(18,19)15-17-14(13(23-15)16-9-10-22-3)25(20,21)12-7-5-11(2)6-8-12/h5-8,16H,4,9-10H2,1-3H3 |
Clave InChI |
GTKUJJAUFZCCHN-UHFFFAOYSA-N |
SMILES canónico |
CCS(=O)(=O)C1=NC(=C(S1)NCCOC)S(=O)(=O)C2=CC=C(C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


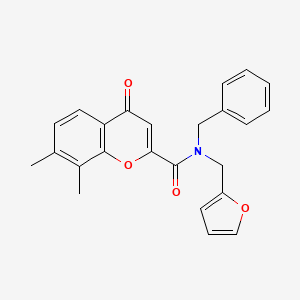
![1-methyl-N-[4-(trifluoromethyl)benzyl]-1H-benzimidazol-2-amine](/img/structure/B11411494.png)
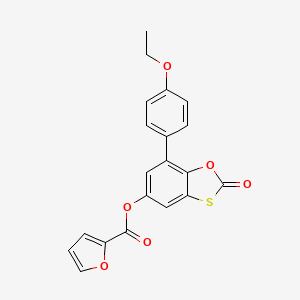
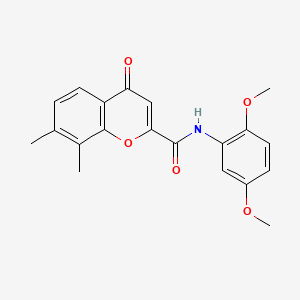
![methyl 2-{[(6,8-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11411515.png)
![N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11411516.png)
![5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11411519.png)
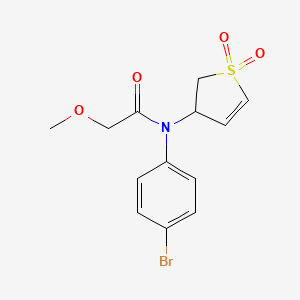
![1-[3-(4-methylphenoxy)propyl]-2-(thiophen-2-yl)-1H-benzimidazole](/img/structure/B11411527.png)
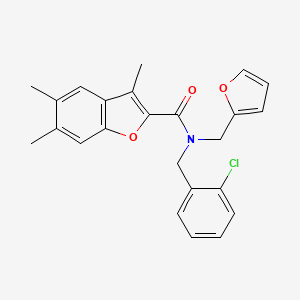
![Ethyl 2-({[5-chloro-2-(ethylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4-phenylthiophene-3-carboxylate](/img/structure/B11411541.png)
![3-(2-hydroxyphenyl)-5-[3-(propan-2-yloxy)propyl]-4-[4-(propan-2-yl)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11411547.png)
![1-(3,4-dimethylphenyl)-5-(3-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11411554.png)
